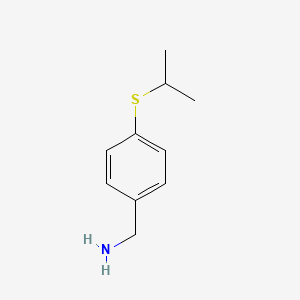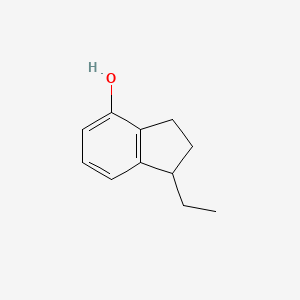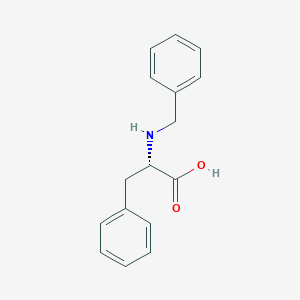![molecular formula C11H20N4O2 B8488219 tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate CAS No. 365996-29-8](/img/structure/B8488219.png)
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a cyclohexyl ring with an azido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate typically involves the following steps:
Formation of the cyclohexyl ring: Starting with a suitable cyclohexane derivative, the azido group is introduced via nucleophilic substitution.
Protection of the amine group: The amine group on the cyclohexyl ring is protected using tert-butyl carbamate (Boc) to form the desired product.
A common synthetic route involves the reaction of tert-butyl carbamate with a cyclohexyl azide under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of cyclohexyl azide: This is achieved through the reaction of cyclohexyl halides with sodium azide.
Large-scale protection of the amine group: Using tert-butyl carbamate in the presence of a base, the amine group is protected to yield the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate undergoes several types of chemical reactions:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Sodium azide, organic solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Hydrogen gas, palladium catalyst, and solvents like ethanol.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
Substitution: Various substituted cyclohexyl derivatives.
Reduction: Cyclohexylamines.
Oxidation: Oxidized cyclohexyl derivatives.
Applications De Recherche Scientifique
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate involves its ability to form stable carbamate linkages. The azido group can participate in click chemistry reactions, forming triazoles that are useful in various biochemical applications. The compound can also act as a protecting group for amines, preventing unwanted reactions during synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl N-[(1S,2R)-rel-2-hydroxycyclobutyl]carbamate
- tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Uniqueness
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate is unique due to the presence of the azido group, which allows for specific reactions such as click chemistry. This makes it particularly valuable in applications requiring precise molecular modifications.
Propriétés
Numéro CAS |
365996-29-8 |
|---|---|
Formule moléculaire |
C11H20N4O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)13-8-6-4-5-7-9(8)14-15-12/h8-9H,4-7H2,1-3H3,(H,13,16)/t8-,9+/m0/s1 |
Clé InChI |
BYHGOVFTSYQQMW-DTWKUNHWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1N=[N+]=[N-] |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCCC1N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(4-Bromo-benzenesulfonyl)-pyrrolidin-2-yl]-methanol](/img/structure/B8488158.png)
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidine](/img/structure/B8488164.png)






![2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B8488194.png)


